molecular formula C17H21NO B187487 3-(Dimethylamino)-1,1-diphenylpropan-1-ol CAS No. 4320-42-7

3-(Dimethylamino)-1,1-diphenylpropan-1-ol

Cat. No. B187487
CAS RN: 4320-42-7
M. Wt: 255.35 g/mol
InChI Key: MUMQBHMGYFNLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-1,1-diphenylpropan-1-ol, also known as DMBA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuropharmacology, and drug development.

Mechanism of Action

3-(Dimethylamino)-1,1-diphenylpropan-1-ol is a potent carcinogen that induces DNA damage and mutations in experimental animals. The mechanism of action of 3-(Dimethylamino)-1,1-diphenylpropan-1-ol involves the formation of reactive metabolites that bind to DNA and cause structural changes, leading to the formation of adducts. These adducts can induce mutations and activate oncogenes, leading to the development of tumors.
Biochemical and Physiological Effects:
3-(Dimethylamino)-1,1-diphenylpropan-1-ol has been shown to induce a variety of biochemical and physiological effects in experimental animals. These effects include oxidative stress, inflammation, and altered gene expression. 3-(Dimethylamino)-1,1-diphenylpropan-1-ol has also been shown to disrupt the normal cell cycle and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-(Dimethylamino)-1,1-diphenylpropan-1-ol has several advantages as a model carcinogen for laboratory experiments. It is a potent carcinogen that induces tumors in a relatively short period of time, making it a useful tool for studying the mechanisms of carcinogenesis. However, 3-(Dimethylamino)-1,1-diphenylpropan-1-ol has some limitations, including its toxicity and the fact that it induces tumors in a non-specific manner, making it difficult to study the effects of specific chemopreventive agents.

Future Directions

There are several future directions for research on 3-(Dimethylamino)-1,1-diphenylpropan-1-ol. One area of interest is the development of more specific animal models of cancer that can be used to study the effects of specific chemopreventive agents. Another area of interest is the identification of biomarkers that can be used to predict the risk of cancer development in individuals exposed to 3-(Dimethylamino)-1,1-diphenylpropan-1-ol. Finally, there is a need for further research on the mechanisms of action of 3-(Dimethylamino)-1,1-diphenylpropan-1-ol and the development of new therapeutic strategies for the treatment of cancer.

Synthesis Methods

3-(Dimethylamino)-1,1-diphenylpropan-1-ol can be synthesized through a multistep process involving the reaction of benzaldehyde with dimethylamine and subsequent reduction with sodium borohydride. The final product can be purified through recrystallization and column chromatography.

Scientific Research Applications

3-(Dimethylamino)-1,1-diphenylpropan-1-ol has been used extensively in scientific research for its ability to induce tumors in experimental animals. This compound has been used as a model carcinogen to study the mechanisms of carcinogenesis and to evaluate the efficacy of various chemopreventive agents. 3-(Dimethylamino)-1,1-diphenylpropan-1-ol has also been used in the development of animal models of breast cancer, lung cancer, and skin cancer.

properties

CAS RN

4320-42-7

Product Name

3-(Dimethylamino)-1,1-diphenylpropan-1-ol

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

3-(dimethylamino)-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C17H21NO/c1-18(2)14-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19H,13-14H2,1-2H3

InChI Key

MUMQBHMGYFNLPO-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Other CAS RN

4320-42-7

Origin of Product

United States

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